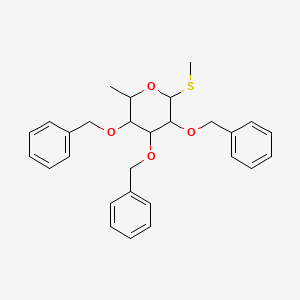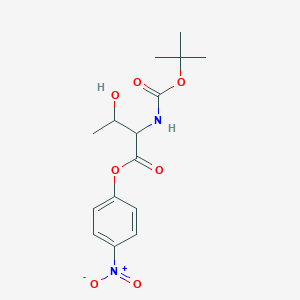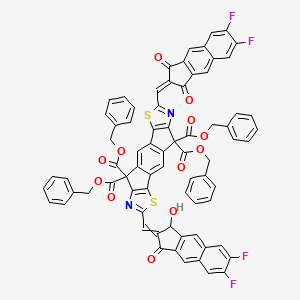
Aminopeptidase
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the amino terminus (N-terminus) of proteins or peptides. These enzymes are widely distributed throughout the animal and plant kingdoms and are found in many subcellular organelles, in cytosol, and as membrane components . Aminopeptidases play essential roles in various biological processes, including protein maturation, hormone level regulation, and cell-cycle control .
准备方法
Synthetic Routes and Reaction Conditions
Aminopeptidases can be synthesized using recombinant DNA technology. The gene encoding the aminopeptidase is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism expresses the enzyme, which can be purified using techniques such as affinity chromatography .
Industrial Production Methods
Industrial production of aminopeptidases often involves large-scale fermentation processes. The host organisms are cultured in bioreactors under controlled conditions to maximize enzyme yield. After fermentation, the cells are harvested, and the enzyme is extracted and purified using various chromatographic techniques .
化学反应分析
Types of Reactions
Aminopeptidases primarily catalyze hydrolysis reactions, where they cleave the peptide bond at the N-terminus of proteins or peptides to release free amino acids . These enzymes can also participate in other types of reactions, such as oxidation and reduction, depending on the specific aminopeptidase and its cofactors .
Common Reagents and Conditions
Common reagents used in this compound reactions include metal ions such as zinc, which act as cofactors for many aminopeptidases . The reactions typically occur under physiological conditions, with optimal pH and temperature varying depending on the specific enzyme .
Major Products
The primary products of this compound-catalyzed reactions are free amino acids, which are released from the N-terminus of the substrate proteins or peptides .
科学研究应用
Aminopeptidases have a wide range of scientific research applications:
作用机制
Aminopeptidases catalyze the cleavage of amino acids from the N-terminus of proteins or peptides through a hydrolysis reaction. The enzyme binds to the substrate, positioning the peptide bond in the active site. Metal ions, such as zinc, often play a crucial role in the catalytic mechanism by stabilizing the transition state and activating water molecules for nucleophilic attack . The cleavage of the peptide bond releases a free amino acid and a shortened peptide .
相似化合物的比较
Aminopeptidases belong to the broader class of proteases, which include other enzymes such as carboxypeptidases and endopeptidases. Unlike carboxypeptidases, which cleave amino acids from the C-terminus, aminopeptidases specifically target the N-terminus . Endopeptidases, on the other hand, cleave peptide bonds within the protein or peptide chain, rather than at the termini .
Similar Compounds
Carboxypeptidases: Enzymes that cleave amino acids from the C-terminus of proteins or peptides.
Endopeptidases: Enzymes that cleave peptide bonds within the protein or peptide chain.
Dipeptidyl peptidases: Enzymes that remove dipeptides from the N-terminus of polypeptide chains.
Aminopeptidases are unique in their ability to selectively cleave amino acids from the N-terminus, making them valuable tools in various scientific and industrial applications.
属性
CAS 编号 |
9031-94-1 |
|---|---|
分子式 |
C74H42F4N2O12S2 |
分子量 |
1291.3 g/mol |
IUPAC 名称 |
tetrabenzyl 6-[(6,7-difluoro-1,3-dioxocyclopenta[b]naphthalen-2-ylidene)methyl]-15-[(6,7-difluoro-1-hydroxy-3-oxo-1H-cyclopenta[b]naphthalen-2-ylidene)methyl]-5,14-dithia-7,16-diazapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene-9,9,18,18-tetracarboxylate |
InChI |
InChI=1S/C74H42F4N2O12S2/c75-55-25-41-21-45-46(22-42(41)26-56(55)76)62(82)51(61(45)81)31-59-79-67-65(93-59)49-30-54-50(29-53(49)73(67,69(85)89-33-37-13-5-1-6-14-37)70(86)90-34-38-15-7-2-8-16-38)66-68(74(54,71(87)91-35-39-17-9-3-10-18-39)72(88)92-36-40-19-11-4-12-20-40)80-60(94-66)32-52-63(83)47-23-43-27-57(77)58(78)28-44(43)24-48(47)64(52)84/h1-32,61,81H,33-36H2 |
InChI 键 |
XSAWDVWPTLJVKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)C2(C3=CC4=C(C=C3C5=C2N=C(S5)C=C6C(C7=C(C6=O)C=C8C=C(C(=CC8=C7)F)F)O)C(C9=C4SC(=N9)C=C1C(=O)C2=C(C1=O)C=C1C=C(C(=CC1=C2)F)F)(C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] methanesulfonate](/img/structure/B13392124.png)
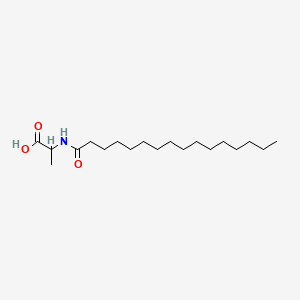
![3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B13392137.png)
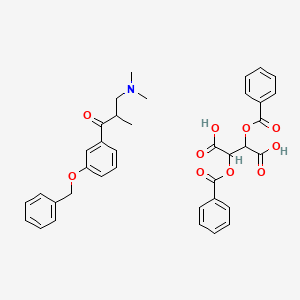
![disodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] (3,4,5-trihydroxy-6-methyloxan-2-yl) phosphate](/img/structure/B13392156.png)
![[3S-[2(2S*,3R),3a,4ab,8ab]]-2-(3-Amino-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-3-Isoquinolinecarboxamide](/img/structure/B13392161.png)
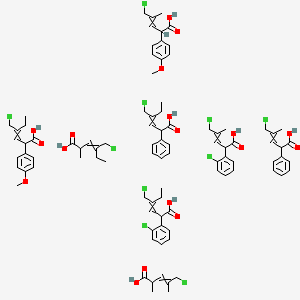
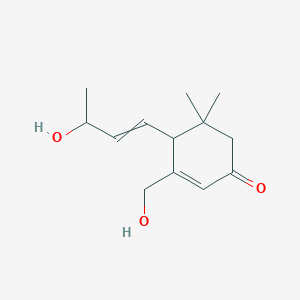

![1-[6-Bromo-2-(3,4-dimethoxy-phenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392184.png)
